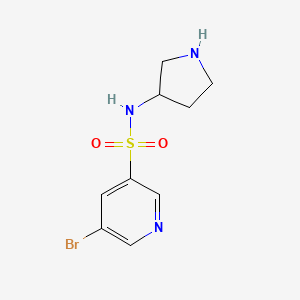

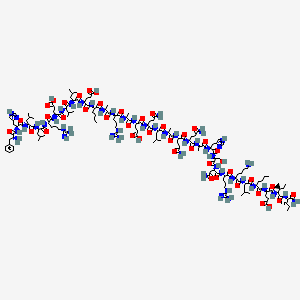

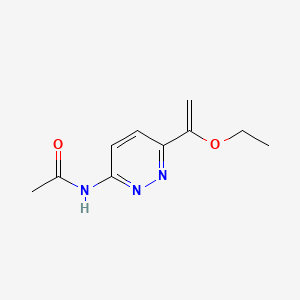

![molecular formula C14H25NO3 B594883 Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1259489-90-1](/img/structure/B594883.png)

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound used in the preparation of benzothiazole derivatives .

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is C14H25NO3 . Its average mass is 255.353 Da and its monoisotopic mass is 255.183441 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 350.7±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 59.5±3.0 kJ/mol and its flash point is 165.9±27.9 °C . The index of refraction is 1.500 . It has 4 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Applications De Recherche Scientifique

Synthesis and Structural Insights

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a compound of interest in the field of organic chemistry due to its unique spirocyclic structure, which offers a versatile scaffold for further chemical modifications. Meyers et al. (2009) developed scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting the potential for generating novel compounds with complementary chemical space to piperidine ring systems (Meyers et al., 2009). The structural versatility of these compounds allows for selective derivatization, making them valuable for synthesizing a wide range of chemical entities.

Reagent Development for Amino Acid Protection

In the realm of peptide synthesis, protecting groups play a crucial role in preventing unwanted reactions at reactive sites. Rao et al. (2017) introduced tert-butyl (2,4-dioxo-3-azaspiro[5.5]undecan-3-yl) carbonate (Boc-OASUD) as a new reagent for the preparation of N-Boc-amino acids (Rao et al., 2017). This reagent offers advantages in terms of stability and ease of handling compared to traditional Boc reagents, facilitating the synthesis of protected amino acids without racemization.

Exploration in Antibacterial Agents

The structural framework of tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate also finds application in the development of antibacterial agents. Lukin et al. (2022) explored spirocyclic derivatives of ciprofloxacin, employing 1-oxa-9-azaspiro[5.5]undecane derivatives in the synthesis. Although the activity spectrum of these derivatives was narrower than ciprofloxacin, they showed distinct activity against specific bacterial strains, highlighting the potential of spirocyclic scaffolds in antibiotic development (Lukin et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P340, P351, P352, P362, P403, P405 .

Propriétés

IUPAC Name |

tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-14(5-9-15)6-10-17-11-7-14/h4-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPWGOWNVFTFPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719148 |

Source

|

| Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

CAS RN |

1259489-90-1 |

Source

|

| Record name | tert-Butyl 3-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

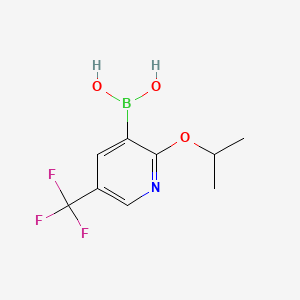

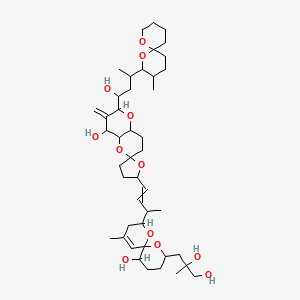

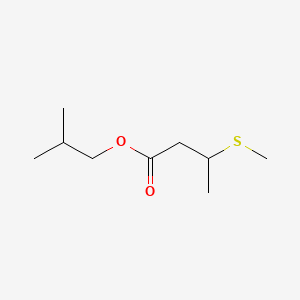

![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594816.png)

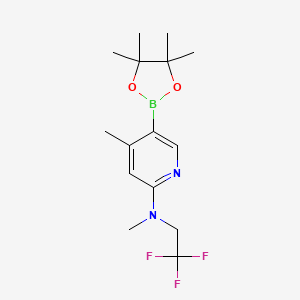

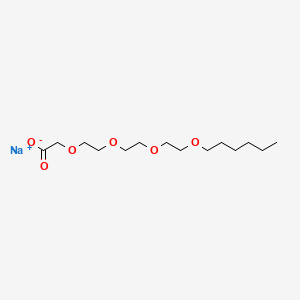

![Methyl 2-amino-8H-indeno[1,2-d]thiazole-5-carboxylate](/img/structure/B594818.png)